molecular formula C29H21NO2 B11558318 1-[(E)-[(4-Methylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate

1-[(E)-[(4-Methylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate

Cat. No.: B11558318
M. Wt: 415.5 g/mol
InChI Key: QKLACEOOJRJQHX-UHFFFAOYSA-N
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Description

1-[(E)-[(4-Methylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-[(4-Methylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate typically involves the condensation reaction between 4-methylbenzaldehyde and 2-aminonaphthalene-1-carboxylate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-[(4-Methylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction of the Schiff base can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-[(E)-[(4-Methylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(E)-[(4-Methylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. In materials science, the compound’s electronic properties enable it to participate in charge transfer processes, making it suitable for use in electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(E)-[(4-Methylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate is unique due to its combination of a Schiff base structure with naphthalene rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications in both biological and materials science research.

Properties

Molecular Formula

C29H21NO2

Molecular Weight

415.5 g/mol

IUPAC Name

[1-[(4-methylphenyl)iminomethyl]naphthalen-2-yl] naphthalene-1-carboxylate

InChI

InChI=1S/C29H21NO2/c1-20-13-16-23(17-14-20)30-19-27-25-11-5-3-8-22(25)15-18-28(27)32-29(31)26-12-6-9-21-7-2-4-10-24(21)26/h2-19H,1H3

InChI Key

QKLACEOOJRJQHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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